molecular formula C7H14N6O B14294534 1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime CAS No. 113682-63-6

1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime

Cat. No.: B14294534
CAS No.: 113682-63-6
M. Wt: 198.23 g/mol
InChI Key: PEOBASWOHQQVRL-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime typically involves the reaction of cyanuric chloride with dimethylamine, followed by the introduction of the oxime group. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while nucleophilic substitution can produce a range of substituted triazine compounds.

Scientific Research Applications

1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Known for its use in nucleophilic substitution reactions.

    2-Amino-4,6-dimethylamino-1,3,5-triazine: Another triazine derivative with similar structural features.

Uniqueness

1,3,5-Triazin-2(1H)-one, 4,6-bis(dimethylamino)-, oxime is unique due to the presence of both dimethylamino groups and an oxime functional group, which confer distinct chemical and biological properties

Properties

CAS No.

113682-63-6

Molecular Formula

C7H14N6O

Molecular Weight

198.23 g/mol

IUPAC Name

N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydroxylamine

InChI

InChI=1S/C7H14N6O/c1-12(2)6-8-5(11-14)9-7(10-6)13(3)4/h14H,1-4H3,(H,8,9,10,11)

InChI Key

PEOBASWOHQQVRL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NO)N(C)C

Origin of Product

United States

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